molecular formula C27H22N4O5 B2361382 methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate CAS No. 1207012-74-5

methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B2361382
CAS No.: 1207012-74-5
M. Wt: 482.496
InChI Key: FFZCINUUFFKCIA-UHFFFAOYSA-N
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Description

Methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a synthetic organic compound with potential applications in various fields including medicinal chemistry and material sciences. Its complex structure incorporates elements that can interact uniquely with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Preparation of the 1,2,4-oxadiazole: : The oxadiazole moiety is synthesized via the cyclization of a dinitrile with hydrazine hydrate.

  • Formation of the quinazolinone core: : This involves the cyclization of anthranilic acid derivatives.

  • Benzoylation: : The final step is the esterification of the intermediate with benzoic acid to form the methyl ester.

Industrial Production Methods

Scaling this synthesis to industrial levels requires optimization of each step for yield and purity, including solvent selection and reaction temperatures. Flow chemistry could be utilized to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

  • Reduction: : Reduction of the quinazolinone may lead to the formation of hydroquinazolinones.

  • Substitution: : The aromatic rings allow for electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nitrating agents under acidic conditions.

Major Products

These reactions produce derivatives with modified functional groups, useful in the development of related compounds with different properties.

Scientific Research Applications

Chemistry

  • Catalysts: : Potential use in homogeneous and heterogeneous catalysis.

  • Polymer Chemistry: : The unique structure may serve as a monomer for creating specialized polymers.

Biology

  • Enzyme Inhibition: : Could act as an inhibitor for specific enzymes due to its structural complexity.

  • Bio-labeling: : Utilized in labeling studies due to its fluorescence under certain conditions.

Medicine

  • Pharmacology: : Investigated for its potential as a pharmaceutical agent, particularly in oncology and neurology.

Industry

  • Material Science: : Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction and thereby inhibiting the enzyme's activity. Pathways involved could include cellular signaling pathways where the compound modulates the activity of key signaling proteins.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as quinazolinones and oxadiazoles, this compound stands out due to its combination of both moieties:

  • Quinazolinones: : Known for their pharmacological activities, particularly as anti-cancer agents.

  • Oxadiazoles: : Recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Similar Compounds

  • Quinazolinone derivatives: : 2-Phenylquinazolin-4-one

  • Oxadiazole derivatives: : 2,5-Diphenyl-1,3,4-oxadiazole

This unique compound bridges the characteristics of both classes, offering a hybrid functionality that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5/c1-3-17-12-14-18(15-13-17)24-28-23(36-29-24)16-30-21-10-6-4-8-19(21)25(32)31(27(30)34)22-11-7-5-9-20(22)26(33)35-2/h4-15H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZCINUUFFKCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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